(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Description
The compound (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide is a 1,3,4-thiadiazole derivative featuring a benzylsulfonyl substituent at position 5 of the heterocyclic ring and an (E)-configured propenamide side chain linked to a phenyl group. The (2E)-propenamide group introduces rigidity due to its planar structure, which may optimize binding to biological targets .
Properties
Molecular Formula |
C18H15N3O3S2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
(E)-N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H15N3O3S2/c22-16(12-11-14-7-3-1-4-8-14)19-17-20-21-18(25-17)26(23,24)13-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,22)/b12-11+ |
InChI Key |
DCQWXIGKSVUQAT-VAWYXSNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dimethyl sulfoxide or dichloromethane, and catalysts or reagents like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent recycling and waste minimization are employed to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to modify the thiadiazole ring or the phenylprop-2-enamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzylsulfonyl group or the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiadiazole compounds, and substituted benzylsulfonyl derivatives. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
(2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole scaffold is a common pharmacophore in medicinal chemistry. Modifications at position 5 significantly alter physicochemical and biological properties:
Key Observations :
Q & A
Q. What are the optimal synthetic routes for (2E)-N-[5-(benzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide, and how can reaction conditions be modified to improve yield?
The synthesis typically involves multi-step reactions, starting with the preparation of the thiadiazole core. Key steps include:
- Thiadiazole ring formation : Reacting hydrazine derivatives with carbon disulfide under reflux conditions in ethanol or acetone, followed by cyclization with POCl₃ or H₂SO₄ .
- Sulfonylation : Introducing the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
- Acrylamide coupling : The (2E)-3-phenylprop-2-enamide moiety is introduced via a condensation reaction between the thiadiazole intermediate and cinnamic acid derivatives, using coupling agents like DCC or EDCI .
Q. Yield Optimization :
- Use anhydrous solvents (e.g., dry acetone) to minimize side reactions .
- Adjust reaction time and temperature (e.g., reflux for 3–6 hours at 70–90°C) to balance completion and decomposition .
- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography .
Q. How should researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?
Spectroscopic Techniques :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the (2E)-configuration of the acrylamide group is verified by coupling constants (J = 12–16 Hz for trans protons) .
- IR : Stretching frequencies for sulfonyl (SO₂, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups validate functional groups .
- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns .
Q. Crystallographic Methods :
- Use single-crystal X-ray diffraction (SHELX software ) to resolve 3D conformation. Key parameters include:
Advanced Research Questions
Q. What methodologies are recommended for assessing the compound's cytotoxic effects and differentiating its mechanism from related thiadiazole derivatives?
Cytotoxicity Assays :
Q. Mechanistic Differentiation :
Q. How can computational approaches like molecular docking be integrated with experimental data to predict target interactions?
Workflow :
Target Identification : Use databases (PDB, Uniprot) to identify potential targets (e.g., tubulin, kinases) based on structural analogs .
Docking Simulations :
- Prepare the ligand (compound) and receptor (target protein) using AutoDock Tools.
- Perform flexible docking to account for side-chain movements .
Validation :
Q. What strategies are effective in resolving contradictions in biological activity data across different cell lines or assay conditions?
Root Cause Analysis :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize batch effects .
- Metabolic Stability : Test compound stability in cell culture media (e.g., LC-MS to detect degradation products) .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
Q. Statistical Approaches :
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacokinetic properties?
Key Modifications :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability .
- Metabolic Stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
- Solubility Enhancement : Add polar substituents (e.g., -OH, -NH₂) or formulate as nanoparticles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
